molecular formula C20H20FN3O2 B2412820 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide CAS No. 899969-35-8

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide

Cat. No.: B2412820
CAS No.: 899969-35-8
M. Wt: 353.397
InChI Key: DWRMEPQERPAFHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide is a complex organic compound that has gained interest for its potential applications in medicinal chemistry and materials science. It belongs to the class of quinazoline derivatives, known for their broad range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with commercially available 2-fluoro-5-nitrobenzene.

  • Reaction Steps

    • Step 1: : Nitration of 2-fluorobenzene with nitric acid and sulfuric acid to form 2-fluoro-5-nitrobenzene.

    • Step 2: : Reduction of 2-fluoro-5-nitrobenzene using a reducing agent such as iron powder in acetic acid to obtain 2-fluoro-5-aminobenzene.

    • Step 3: : Cyclization with methyl anthranilate in the presence of a dehydrating agent like phosphorus oxychloride to yield the quinazoline core.

    • Step 4: : Introduction of the pivalamide group through reaction with pivaloyl chloride in the presence of a base like triethylamine.

Industrial production methods might involve optimization of these steps for scale-up, including the use of flow chemistry techniques to ensure efficient and safe production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can be performed using hydride donors such as sodium borohydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the quinazoline core.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acetic acid.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

  • Oxidation Products: : Depending on the conditions, oxidation could result in quinazoline N-oxide derivatives.

  • Reduction Products: : Quinazolin-4-ol derivatives.

  • Substitution Products: : Variously substituted quinazoline derivatives, depending on the reagents used.

Scientific Research Applications

  • Chemistry: : Acts as an intermediate in the synthesis of more complex molecules.

  • Biology: : Used in the study of cell signaling pathways due to its interaction with kinases.

  • Medicine: : Potential therapeutic agent targeting specific cancer pathways by inhibiting kinase activity.

  • Industry: : Utilized in materials science for developing new polymers and advanced materials.

Mechanism of Action

The compound exerts its biological effects primarily through the inhibition of kinase enzymes, which play critical roles in cell signaling pathways. By binding to the ATP-binding site of kinases, it effectively blocks the phosphorylation of target proteins, leading to altered cellular activities. The molecular targets include various kinases involved in cancer progression and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • Gefitinib: : Another quinazoline derivative used as an anti-cancer drug.

  • Erlotinib: : Targets the epidermal growth factor receptor (EGFR).

  • Lapatinib: : Dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide is unique in its structure due to the specific functional groups that enhance its binding affinity and selectivity for certain kinases. This makes it potentially more effective in targeting specific pathways with reduced side effects compared to other similar compounds.

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-12-22-16-8-6-5-7-14(16)18(25)24(12)13-9-10-15(21)17(11-13)23-19(26)20(2,3)4/h5-11H,1-4H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRMEPQERPAFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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